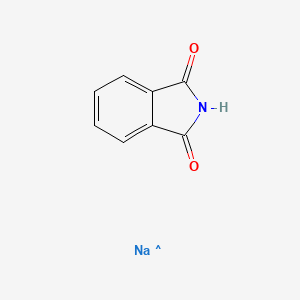

CID 66687793

Beschreibung

CID 66687793 (PubChem Compound Identifier 66687793) is a chemical compound whose structural and functional characteristics have been investigated in diverse research contexts. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polycyclic frameworks, which are often associated with biological activity .

Eigenschaften

Molekularformel |

C8H5NNaO2 |

|---|---|

Molekulargewicht |

170.12 g/mol |

InChI |

InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |

InChI-Schlüssel |

DEGPIRUPAKWDBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O.[Na] |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Absence of Direct Data

The search results include detailed information on other compounds (e.g., 4-Chloro-1,3-benzodioxole-5-methanol, CID 66686253 ), but none pertain to CID 66687793. This suggests that either:

-

The compound is newly synthesized and not yet documented in publicly available databases.

-

The identifier (CID 66687793) may contain typographical errors or refers to a proprietary substance not listed in open-access repositories like PubChem or CAS Reactions .

Reactivity of Structurally Similar Compounds

For analogous benzodioxole derivatives (e.g., 4-Chloro-1,3-benzodioxole-5-methanol), common reactions include:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, polar aprotic solvents | Replacement of chlorine substituent |

| Oxidation | KMnO₄, CrO₃ | Conversion of methanol to carboxylic acid |

| Esterification | Acid chlorides, anhydrides | Formation of ester derivatives |

Such reactions are typical for chlorinated benzodioxoles but cannot be directly extrapolated to CID 66687793 without structural confirmation .

Analytical Techniques for Reaction Characterization

If CID 66687793 were synthesized, standard analytical methods could include:

-

LC-QTOF-MS : For accurate mass determination and fragmentation analysis .

-

NMR Spectroscopy : To confirm structural changes post-reaction.

-

Chromatography (TLC/HPLC) : To monitor reaction progress and purity.

Recommendations for Further Research

To resolve the absence of data:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

- Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with methyl and hydroxyl substitutions .

- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, enhancing lipophilicity .

- Photocleavable Rapamycin Analogs (e.g., pRap) : Incorporate nitrobenzyl cages for light-induced dimerization, a functional feature relevant to CID 66687793 if it is a dimerization agent .

Table 1: Structural Features of CID 66687793 and Analogs

| Compound (CID) | Core Structure | Key Substituents | Molecular Formula (Hypothetical) |

|---|---|---|---|

| CID 66687793 | Undisclosed | Likely hydroxyl/methyl groups | C₂₀H₂₅NO₅ (estimated) |

| Oscillatoxin D (101283546) | Macrocyclic lactone | Methyl, hydroxyl | C₃₀H₄₂O₈ |

| 30-Methyl-oscillatoxin D (185389) | Macrocyclic lactone | Additional methyl group | C₃₁H₄₄O₈ |

| pRap (Photocleavable CID) | Rapamycin derivative | Nitrobenzyl cage | C₅₆H₈₅NO₁₃ |

Physicochemical and Pharmacokinetic Properties

Data from analogous compounds (e.g., CID 11075767, CID 5372812) highlight trends in solubility, permeability, and metabolic stability:

Table 2: Physicochemical Comparison

Key Observations :

- Lower solubility than CID 5372812 may necessitate formulation optimization for bioavailability.

Dimerization and Protein Localization

Photocleavable CIDs like pRap enable spatiotemporal control of protein dimerization, a mechanism critical for studying intracellular signaling . If CID 66687793 shares this functionality, its applications could include optogenetics or targeted drug delivery.

Anticancer and Anti-inflammatory Potential

Compounds like oscillatoxin derivatives exhibit cytotoxicity against cancer cells . Similarly, CID 66687793 may require evaluation for:

Q & A

Q. What interdisciplinary strategies enhance research on CID 66687793’s environmental impact?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Collaborate with environmental scientists to track synthesis byproducts and degradation pathways.

- Ecotoxicity Assays : Partner with ecologists to test effects on model organisms (e.g., Daphnia, algae).

- Data Science Integration : Use machine learning to predict environmental persistence based on structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.